molecular formula C19H22N2O4 B11169686 1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-phenoxybutan-1-one

1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-phenoxybutan-1-one

Cat. No.: B11169686
M. Wt: 342.4 g/mol
InChI Key: ISTQOHAIFQPNLK-UHFFFAOYSA-N
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Description

1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-phenoxybutan-1-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a furan ring, a piperazine moiety, and a phenoxybutanone structure, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-phenoxybutan-1-one typically involves the acylation of piperazine with furan-2-carbonyl chloride, followed by the reaction with 4-phenoxybutanone. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the acylation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-phenoxybutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-phenoxybutan-1-one has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-phenoxybutan-1-one stands out due to its unique combination of a furan ring, piperazine moiety, and phenoxybutanone structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

1-[4-(furan-2-carbonyl)piperazin-1-yl]-4-phenoxybutan-1-one

InChI

InChI=1S/C19H22N2O4/c22-18(9-5-14-24-16-6-2-1-3-7-16)20-10-12-21(13-11-20)19(23)17-8-4-15-25-17/h1-4,6-8,15H,5,9-14H2

InChI Key

ISTQOHAIFQPNLK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCCOC2=CC=CC=C2)C(=O)C3=CC=CO3

Origin of Product

United States

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